molecular formula C14H19NO B2580480 8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2168524-19-2

8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane

Numéro de catalogue: B2580480
Numéro CAS: 2168524-19-2
Poids moléculaire: 217.312
Clé InChI: ZUGROEPMSPALAF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 8-cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is derived through the following conventions:

  • Parent structure : The bicyclo[3.2.1]octane system comprises two fused cyclohexane rings with bridgehead positions at carbons 1, 5, and 7. The "aza" designation indicates nitrogen substitution at position 8.
  • Substituents :
    • A cyclopropanecarbonyl group (-CO-cyclopropane) is attached to the nitrogen at position 8.
    • A cyclopropylidene group (sp²-hybridized cyclopropane) replaces the hydrogen at position 3, forming an exocyclic double bond.

Table 1: Key Structural Features

Feature Position Bond Type
Azabicyclo core 1,5,7 Bridged bicyclic
Cyclopropanecarbonyl 8 Amide linkage
Cyclopropylidene 3 Exocyclic double bond

The numbering follows IUPAC priority rules, with the nitrogen atom assigned the highest priority at position 8.

Historical Development of Bicyclic Tropane Derivatives

The synthesis of azabicyclo[3.2.1]octane derivatives originated with tropane alkaloids like cocaine and atropine. Key milestones include:

  • Early syntheses : Classical methods relied on Robinson-Schöpf reactions to form the bicyclic core, but stereochemical control was limited.
  • Modern advances :
    • Microwave-assisted electrocyclic cascades : Enabled stereoselective 6π-electrocyclic ring-opening followed by [3+2]-cycloaddition to construct the bicyclic scaffold (e.g., 8-azabicyclo[3.2.1]octanes from pyrrole derivatives).
    • Cyclopropanation strategies : Copper-catalyzed asymmetric cyclopropanation of furans/pyrroles introduced strained cyclopropane rings, as seen in the cyclopropylidene moiety of the target compound.
  • Functionalization : Late-stage acylation (e.g., cyclopropanecarbonyl chloride) at the nitrogen atom became feasible through protocols like the one-pot N-demethylation/acylation of tropane alkaloids.

Position Within Azabicyclo[3.2.1]octane Chemical Taxonomy

This compound belongs to a specialized subclass of azabicyclo[3.2.1]octanes characterized by dual cyclopropane functionalization :

Table 2: Taxonomic Comparison of Azabicyclo[3.2.1]octane Derivatives

Compound Substituents Key Applications
8-Azabicyclo[3.2.1]octane (nortropane) Unsubstituted Base structure for alkaloids
3-Oxa-8-azabicyclo[3.2.1]octane Oxygen at position 3 Cholinergic receptor ligands
8-Methyl-3-carbonyl chloride Methyl and acyl chloride groups Intermediate in drug synthesis
Target compound Cyclopropanecarbonyl/cyclopropylidene Hybrid strained systems

The cyclopropylidene group introduces angle strain (≈60° bond angles), while the cyclopropanecarbonyl moiety adds electronic modulation via conjugation with the amide bond. These features enhance reactivity in [2+1] cycloadditions and transition-metal-catalyzed transformations.

Propriétés

IUPAC Name

cyclopropyl-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14(10-3-4-10)15-12-5-6-13(15)8-11(7-12)9-1-2-9/h10,12-13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGROEPMSPALAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2C3CCC2CC(=C4CC4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Des Réactions Chimiques

8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-deficient alkenes and alkynes for cycloaddition reactions . The major products formed from these reactions often contain the naturally occurring 8-azabicyclo[3.2.1]octane skeleton .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Mu Opioid Receptor Antagonism
Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane framework, including 8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane, exhibit potential as mu opioid receptor antagonists. These compounds can selectively target mu receptors, which are crucial in managing opioid-induced bowel dysfunction and other gastrointestinal disorders without affecting central analgesic effects . This selectivity is particularly beneficial in developing treatments that mitigate side effects associated with opioid medications.

1.2 Kappa Opioid Receptor Antagonism
Another significant application is in the development of kappa opioid receptor antagonists. Compounds based on the azabicyclo[3.2.1]octane structure have shown promising results in preclinical studies as selective antagonists, potentially useful in treating conditions like depression and addiction . The ability to modulate kappa receptor activity without central nervous system exposure presents a novel therapeutic avenue.

Synthetic Chemistry Applications

2.1 Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold serves as a foundational structure for synthesizing various tropane alkaloids, which are known for their diverse pharmacological properties . Techniques such as enantioselective synthesis have been developed to create these compounds, highlighting the importance of this scaffold in organic synthesis and drug discovery .

2.2 Ring Opening and Functionalization
The unique structural properties of cyclopropanes allow for selective ring-opening reactions, enabling the introduction of various functional groups . This characteristic makes this compound a valuable intermediate in synthetic pathways aimed at producing complex molecules with potential therapeutic effects.

Biological Research Applications

3.1 Investigating Biological Systems
The compound's ability to bind selectively to opioid receptors makes it a useful tool for studying biological systems related to pain management and addiction . Its application extends to exploring the mechanisms of action for other drugs targeting similar pathways.

3.2 Antibacterial Properties
Some studies have indicated that cyclopropane-containing compounds may exhibit antibacterial activity due to their unique bonding configurations and ring strain . This potential opens new avenues for developing antibiotics based on the azabicyclo[3.2.1]octane framework.

Comparaison Avec Des Composés Similaires

Key Observations:

  • Rigidity vs. Flexibility : The cyclopropylidene group at C3 enhances rigidity, which may improve binding specificity to biological targets compared to flexible substituents (e.g., methylidene) .

Activité Biologique

8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane, a compound belonging to the bicyclic azabicyclo family, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure that incorporates cyclopropane rings, which are known for their strain and reactivity. The structural formula can be represented as follows:

C10H15NO\text{C}_{10}\text{H}_{15}\text{N}\text{O}

The presence of the cyclopropane moiety contributes to its distinctive chemical properties, making it a valuable scaffold in drug design.

1. Pharmacological Effects

Research has indicated that derivatives of 8-azabicyclo[3.2.1]octane exhibit significant biological activities, particularly as kappa-opioid receptor antagonists. For instance, a study identified analogs of this compound that demonstrated potent κ-opioid receptor antagonism with an IC(50) value as low as 20 nM, indicating strong receptor binding affinity and selectivity over other opioid receptors .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Kappa-opioid receptor antagonistIC(50) = 20 nM; high selectivity
CNS exposureGood brain penetration noted in vivo
Antibacterial potentialSome cyclopropane derivatives show antibacterial activity

The biological effects of this compound are largely attributed to its interaction with specific receptors in the central nervous system (CNS). The compound's ability to act as an antagonist at the kappa-opioid receptor suggests potential applications in treating conditions such as depression and anxiety by modulating pain pathways without the addictive properties associated with mu-opioid agonists .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Case Study 1 : In a preclinical model, a derivative of this compound was administered to assess its effects on diuresis induced by kappa agonists. Results indicated that the antagonist effectively reversed diuretic responses, highlighting its potential for managing fluid balance disorders .
  • Case Study 2 : A synthetic pathway developed for producing this compound has allowed researchers to explore various modifications that enhance its pharmacological profile, including improved selectivity and reduced side effects compared to traditional opioid medications .

Q & A

Basic Research Questions

Q. What are the primary biological targets of 8-azabicyclo[3.2.1]octane derivatives, and how are these interactions experimentally validated?

  • Answer: Derivatives of the 8-azabicyclo[3.2.1]octane scaffold predominantly target monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Binding affinity and uptake inhibition assays, such as radioligand displacement studies using [³H]WIN 35,428 for DAT or [³H]citalopram for SERT, are standard methods to validate these interactions. Competitive inhibition experiments in transfected cell lines (e.g., HEK293) further quantify selectivity ratios (e.g., DAT/SERT >10 for certain analogs) .

Q. What synthetic strategies are employed to construct the 8-azabicyclo[3.2.1]octane core, particularly with stereochemical control?

  • Answer: Enantioselective synthesis often leverages radical cyclization or transition-metal catalysis. For example, n-tributyltin hydride (AIBN-initiated) enables diastereocontrolled radical cyclization of bromo-azetidinones to yield bicyclic scaffolds with >99% diastereomeric excess. Asymmetric hydrogenation of imine intermediates or chiral auxiliary-based methods (e.g., tert-butyl carbamate protection) are also used to access enantiopure intermediates critical for tropane alkaloid synthesis .

Q. Which analytical techniques are most effective for characterizing 8-azabicyclo[3.2.1]octane derivatives in complex mixtures?

  • Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard. Reverse-phase C18 columns with acetonitrile/water gradients resolve stereoisomers, while tandem MS (e.g., Q-TOF) confirms molecular ions and fragmentation patterns. Nuclear Overhauser effect (NOE) NMR experiments are critical for assigning stereochemistry in chiral centers .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropanecarbonyl or cyclopropylidene groups) influence binding affinity contradictions across monoamine transporters?

  • Answer: Substituent steric and electronic effects create paradoxical SAR. For instance, 3-cyclopropylidene groups enhance DAT selectivity by restricting conformational flexibility, but bulky cyclopropanecarbonyl moieties may reduce NET affinity due to steric clashes with transmembrane helices. To resolve contradictions, comparative molecular dynamics simulations (e.g., using GROMACS) and alanine-scanning mutagenesis of transporter binding pockets are recommended .

Q. What methodological approaches address the metabolic instability of 8-azabicyclo[3.2.1]octane derivatives in preclinical studies?

  • Answer: In vitro liver microsomal assays (e.g., human CYP450 isoforms) identify metabolic hotspots. For brasofensine analogs, hydroxylation at the bicyclic bridge is a major pathway. Deuterium incorporation at vulnerable C-H bonds or fluorine substitution (e.g., 8-fluoro analogs) slows oxidative metabolism. LC-MS/MS quantifies major metabolites (e.g., N-oxides) in plasma, guiding structural optimization .

Q. How can computational tools improve the design of 8-azabicyclo[3.2.1]octane-based probes for non-monoamine targets like ELOVL6?

  • Answer: Quantitative structure-activity relationship (QSAR) models trained on ELOVL6 inhibition data (IC₅₀ values) identify key descriptors like lipophilicity (clogP) and polar surface area. Molecular docking (AutoDock Vina) into the ELOVL6 substrate-binding cavity prioritizes derivatives with hydrogen-bonding interactions to catalytic residues (e.g., His245). Free-energy perturbation (FEP) calculations refine binding affinity predictions .

Q. What experimental strategies resolve stereochemical ambiguities in 8-azabicyclo[3.2.1]octane synthesis?

  • Answer: X-ray crystallography of intermediates (e.g., tert-butyl carbamate-protected amines) unambiguously assigns absolute configuration. Chiral stationary-phase HPLC (e.g., Chiralpak IA) separates enantiomers, while Mosher’s ester analysis or electronic circular dichroism (ECD) confirms enantiopurity. Dynamic kinetic resolution (DKR) during cyclization steps ensures stereochemical fidelity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.